5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester
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Overview
Description
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo(3,2-a)thieno(2,3-d)pyrimidine derivatives typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which simplifies the process and enhances the yield . The resulting thiazolopyrimidines are usually isolated as hydrochlorides with high melting points .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halocarboxylic acids, α-haloketones, and bromomalonodinitrile . The conditions typically involve heating, sometimes in the presence of a catalyst or under microwave irradiation .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it acts as a glutamate receptor antagonist, which can inhibit the excitatory neurotransmitter glutamate . Additionally, it inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidine: Shares a similar core structure but lacks the thieno ring.
Thiazolo(3,2-a)pyrimidin-5-ones: Differ in the oxidation state and substituents.
Properties
CAS No. |
122945-77-1 |
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Molecular Formula |
C18H14N2O3S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 12-methyl-2-oxo-5-phenyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)12-9-13(11-7-5-4-6-8-11)24-15(12)19-18(20)25-14/h4-9H,3H2,1-2H3 |
InChI Key |
PGSNYMCFRAWSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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